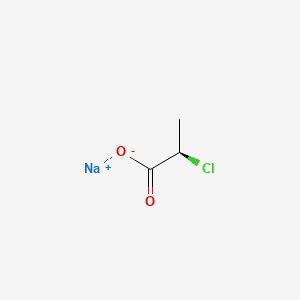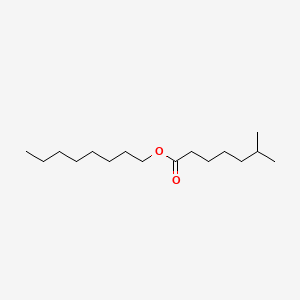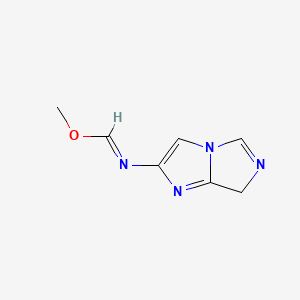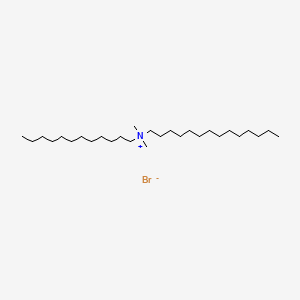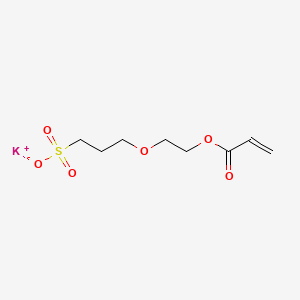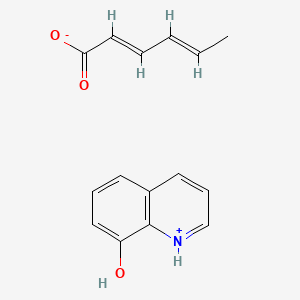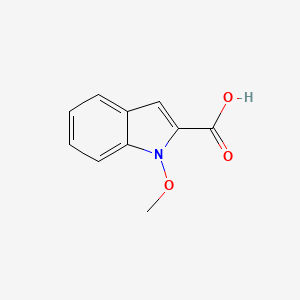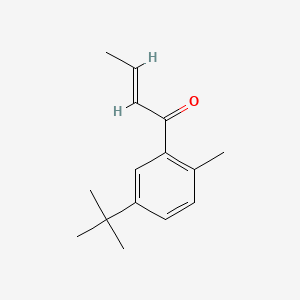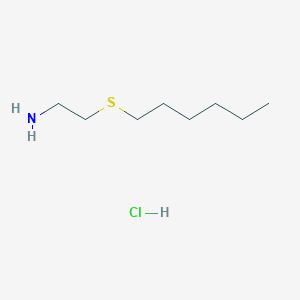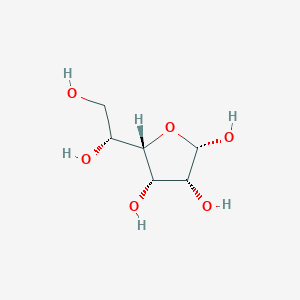
alpha-D-Gulofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Gulofuranose: is a type of sugar molecule that belongs to the class of furanoses, which are five-membered ring forms of sugars It is a stereoisomer of glucose, meaning it has the same molecular formula but a different spatial arrangement of atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-D-Gulofuranose can be synthesized through several methods. One common approach involves the polymerization of sugar-based monomers. For instance, glyco-copolymers containing alpha-D-glucofuranose and alpha-D-mannofuranose groups can be synthesized by free-radical polymerization in the presence of benzoyl peroxide as an initiator . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the successful formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar polymerization techniques but on a larger scale. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Gulofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions to form corresponding acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to produce reduced sugar derivatives.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace hydroxyl groups in the sugar molecule.
Major Products: The major products formed from these reactions include various sugar derivatives, such as sugar alcohols, acids, and substituted sugars. These derivatives have diverse applications in pharmaceuticals, food industry, and chemical research.
Applications De Recherche Scientifique
Alpha-D-Gulofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex carbohydrates and glycopolymers.
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of sugars in biological systems.
Medicine: The compound has potential applications in drug development, particularly in designing carbohydrate-based drugs and vaccines. Its derivatives can act as enzyme inhibitors or mimetics, providing therapeutic benefits.
Industry: this compound and its derivatives are used in the food industry as sweeteners and stabilizers.
Mécanisme D'action
Alpha-D-Gulofuranose can be compared with other similar compounds such as alpha-D-glucofuranose and alpha-D-mannofuranose . While all these compounds belong to the furanose class of sugars, they differ in the spatial arrangement of their hydroxyl groups. This difference in structure leads to variations in their chemical reactivity and biological functions.
Comparaison Avec Des Composés Similaires
Alpha-D-Glucofuranose: Another furanose form of glucose with different stereochemistry.
Alpha-D-Mannofuranose: A furanose form of mannose, differing in the arrangement of hydroxyl groups.
Alpha-D-Quinovopyranose: A pyranose form of quinovose with an alpha-configuration at the anomeric position.
Propriétés
Numéro CAS |
36574-19-3 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2S,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6+/m1/s1 |
Clé InChI |
AVVWPBAENSWJCB-RDQKPOQOSA-N |
SMILES isomérique |
C([C@H]([C@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O |
SMILES canonique |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



